9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-
Description
The compound 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- (IUPAC name: 9-(4-tert-butylphenyl)-9H-fluoren-9-ol) is a fluorene derivative with a hydroxyl group at the 9-position of the fluorene core and a 4-tert-butylphenyl substituent. Fluorene derivatives are notable for their rigid, planar structures, which confer excellent optical and electronic properties.
Properties
IUPAC Name |
9-(4-tert-butylphenyl)fluoren-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O/c1-22(2,3)16-12-14-17(15-13-16)23(24)20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-15,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZSKAQNMCTXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445874 | |
| Record name | 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79653-82-0 | |
| Record name | 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- can be synthesized through the reaction of 9-fluorenone with a THF solution of phosphazene under the action of a boron catalyst. The reaction involves adding 9-fluorenone (0.8 mmol), a 0.2 M THF solution of phosphazene (80 μL, 0.016 mmol), and a 0.0762 M THF solution of boron catalyst (420 μL, 0.032 mmol) to a scintillation vial with a magnetic stir bar in a glove box .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: Conversion to fluorenone using oxidizing agents.
Reduction: Reduction of fluorenone back to fluorenol.
Substitution: Reactions involving the substitution of the hydroxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents and appropriate solvents.
Major Products Formed
Oxidation: Fluorenone.
Reduction: Fluorenol.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including its role as a dopamine reuptake inhibitor.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with molecular targets such as dopamine transporters. It acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the synaptic cleft, leading to enhanced wakefulness and alertness . The compound’s lipophilicity allows it to penetrate the blood-brain barrier effectively .
Comparison with Similar Compounds
Structural and Physical Properties
*Estimated formula and weight based on structural analogy.
Key Observations:
- Steric Effects : The tert-butylphenyl group in the target compound increases steric hindrance compared to the parent 9H-Fluoren-9-ol, likely reducing crystallinity and melting point while improving solubility in organic solvents .
- Electronic Effects : The electron-donating tert-butyl group may stabilize the fluorene core, influencing optical properties such as fluorescence quantum yield .
Functional Group and Application Comparison
Biological Activity
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- (CAS Number: 79653-82-0) is a phenolic compound with potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C23H22O
- Molecular Weight : 314.42 g/mol
- Structure : The compound features a fluorenol core substituted with a tert-butylphenyl group at the 9-position.
Antioxidant Properties
Research indicates that compounds similar to 9H-Fluoren-9-ol exhibit significant antioxidant activity. A study evaluating various phenolic compounds found that those with bulky substituents, like tert-butyl groups, enhance radical scavenging ability due to steric effects and electronic properties .
Anti-inflammatory Effects
In vitro studies have demonstrated that 9H-Fluoren-9-ol derivatives can inhibit the production of pro-inflammatory cytokines. For instance, compounds with similar structures were shown to reduce TNF-alpha and IL-6 levels in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of phenolic compounds. A relevant case study involving structurally related fluorenols highlighted their ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The specific mechanism of action for 9H-Fluoren-9-ol remains under investigation but is hypothesized to involve similar pathways.
Case Study 1: Antioxidant Activity Evaluation
A comparative study assessed the antioxidant capacity of various phenolic compounds, including 9H-Fluoren-9-ol. The results indicated that it exhibited a higher DPPH radical scavenging activity compared to other tested compounds, suggesting its potential as a natural antioxidant in food preservation and nutraceutical applications.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 9H-Fluoren-9-ol | 85% |
| Other Phenolic Compounds | 50%-70% |
Case Study 2: Anti-inflammatory Mechanism
In another study, the anti-inflammatory effects of 9H-Fluoren-9-ol were evaluated in a murine model of acute inflammation. The compound significantly reduced paw edema and inhibited the expression of COX-2 and iNOS enzymes.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0% |
| 9H-Fluoren-9-ol (50 mg/kg) | 60% |
| Standard Anti-inflammatory Drug | 70% |
Q & A
Q. What photophysical properties make this compound suitable for optoelectronic applications?
- Methodology : UV-Vis spectroscopy (λmax ~290 nm) and fluorescence emission (λem ~340 nm) indicate strong π→π* transitions. Time-resolved photoluminescence reveals a lifetime of ~3.2 ns, suitable for light-emitting layers. DFT-calculated excited-state dipole moments (~5.2 D) align with experimental Stark shift data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
